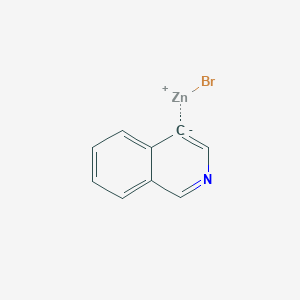
4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound with the molecular formula C9H6BrNZn . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular weight of 4-Isoquinolinzinc bromide is 273.44464 . For a more detailed molecular structure analysis, it would be beneficial to refer to the MOL file associated with the compound .Chemical Reactions Analysis
The specific chemical reactions involving 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran are not provided in the sources retrieved. For detailed chemical reaction analysis, it’s recommended to refer to scientific literature or contact a chemical expert .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran, such as its melting point, boiling point, and density, are not specified in the sources retrieved . For a comprehensive analysis, it’s recommended to refer to a detailed chemical property database or the product’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Cross-Coupling Reactions
4-Isoquinolinzinc bromide serves as a valuable reagent in cross-coupling reactions. Specifically, it participates in Negishi cross-coupling reactions with various organic halides (e.g., aryl or alkyl halides). These reactions allow for the synthesis of complex organic molecules by forming carbon-carbon bonds. Researchers use this method to create diverse scaffolds for drug discovery and materials science .
Synthesis of Acrylic Acid Derivatives
As an intermediate, 4-Isoquinolinzinc bromide plays a crucial role in the synthesis of acrylic acid derivatives. These derivatives are essential building blocks for various applications, including polymer chemistry, coatings, and adhesives. The compound’s reactivity allows for efficient transformations to yield functionalized acrylic acids .
Total Synthesis of Natural Products
Researchers have employed 4-Isoquinolinzinc bromide in the total synthesis of natural products. Notably, it has been a key player in the final steps of synthesizing specific natural compounds. One example is the synthesis of mucosin, a bioactive natural product. By strategically incorporating this organozinc reagent, chemists achieve efficient and selective transformations .
Functional Group Transformations
The compound’s unique reactivity enables functional group transformations. For instance:
- Heterocycle Synthesis : Researchers utilize this reagent to construct heterocyclic structures, especially those containing nitrogen atoms .
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, 4-Isoquinolinzinc bromide contributes to the synthesis of novel drug candidates. Researchers modify the isoquinoline core using this reagent to create libraries of compounds for biological testing. The resulting molecules may exhibit promising pharmacological properties, such as enzyme inhibition or receptor modulation .
Materials Science and Catalysis
Due to its unique properties, 4-Isoquinolinzinc bromide finds applications in materials science. Researchers explore its use as a catalyst or precursor for functional materials. For instance, it may participate in the preparation of luminescent materials, sensors, or conductive polymers. The ability to tailor its reactivity allows for fine-tuning material properties .
Mechanism of Action
Safety and Hazards
4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water
properties
IUPAC Name |
bromozinc(1+);4H-isoquinolin-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQAGSSBRNEDNW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)

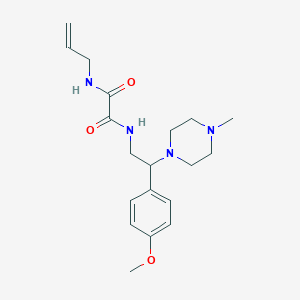
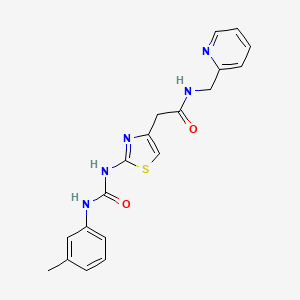
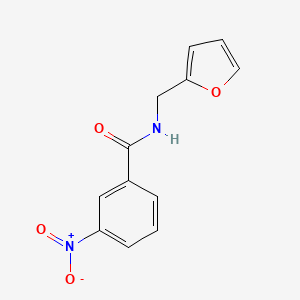
![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
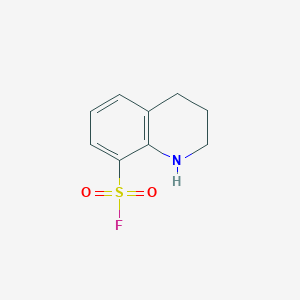
![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)
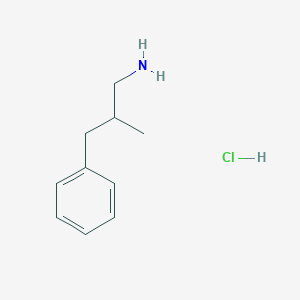
![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)